![molecular formula C21H21N3O4 B2528616 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide CAS No. 899746-89-5](/img/structure/B2528616.png)
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide, also known as EPB or 3-((6-ethoxy-3-pyridazinyl)phenyl)-2,6-dimethoxybenzamide, is a small molecule that has been extensively studied for its potential therapeutic applications. EPB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of pharmacological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives, which include the compound , have been shown to possess antimicrobial properties . This suggests that “N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide” could potentially be used in the development of new antimicrobial agents.
Antidepressant Properties
Compounds with a pyridazine ring, such as the one in this compound, have been found to exhibit antidepressant activities . This suggests potential applications in the treatment of mood disorders.
Anti-hypertensive Applications
Pyridazine derivatives have also been associated with anti-hypertensive effects . This could mean potential applications in the treatment of high blood pressure.
Anticancer Applications
There is evidence to suggest that pyridazine derivatives can exhibit anticancer properties . This opens up potential applications in cancer research and treatment.
Antiplatelet Activity
Compounds with a pyridazine ring have been found to possess antiplatelet properties . This suggests potential applications in preventing blood clots.
Antiulcer Applications
Pyridazine derivatives have been associated with antiulcer effects . This could mean potential applications in the treatment of ulcers.
Propriétés
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-19-12-11-16(23-24-19)14-7-5-8-15(13-14)22-21(25)20-17(26-2)9-6-10-18(20)27-3/h5-13H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZUMJNOJFMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.